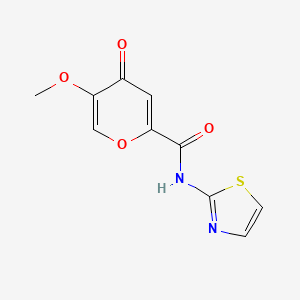
5-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide, abbreviated as 5-MEO-MPC, is a novel compound with a wide range of potential applications in the field of scientific research. It is a derivative of the compounds 5-methoxy-N-2-methoxyphenyl-2-aminopropane and 4-oxo-4H-pyran-2-carboxylic acid. The compound has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-MEO-MPC has a wide range of potential applications in scientific research. It has been studied for its potential use in the development of new drugs and as a tool for studying the effects of drugs on the central nervous system. In addition, the compound has been studied for its potential use in the development of new antibiotics and antiviral agents. Furthermore, the compound has been studied for its potential use in the development of new imaging agents, as well as its potential use in the study of cancer and other diseases.
Wirkmechanismus
Target of Action
It is suggested that the compound may interact with the serotonergic system, similar to other synthetic tryptamines . This interaction could involve key neurotransmitters such as serotonin, dopamine, and noradrenaline .
Mode of Action
Based on its structural similarity to other synthetic tryptamines, it may act as an agonist at serotonin receptors . This means the compound could bind to these receptors and activate them, leading to increased serotonin activity in the brain. This could potentially result in antidepressant effects .
Biochemical Pathways
It is likely that the compound affects the serotonergic pathways in the brain, given its potential interaction with serotonin receptors
Result of Action
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-MEO-MPC in laboratory experiments include its ability to be easily synthesized, its ability to act as a NMDA receptor antagonist and 5-HT2A receptor agonist, and its potential effects on the biochemical and physiological systems of the body. The limitations of using 5-MEO-MPC in laboratory experiments include its lack of clinical trials and the fact that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for the study of 5-MEO-MPC. These include further research into its mechanism of action, its potential effects on the biochemical and physiological systems of the body, and its potential applications in the development of new drugs and imaging agents. Additionally, further research could be conducted into its potential use in the study of cancer and other diseases, as well as its potential use in the development of new antibiotics and antiviral agents. Finally, further research could be conducted into the potential side effects of the compound and its potential use in clinical trials.
Synthesemethoden
The synthesis of 5-MEO-MPC involves a multi-step process. The first step involves the reaction of 5-methoxy-N-2-methoxyphenyl-2-aminopropane with 4-oxo-4H-pyran-2-carboxylic acid in the presence of anhydrous acetic acid and anhydrous sodium acetate. This reaction results in the formation of 5-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamide. The second step involves the reaction of 5-MEO-MPC with a strong base, such as sodium hydroxide, in the presence of anhydrous acetic acid and anhydrous sodium acetate. This reaction results in the formation of 5-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-pyran-2-carboxamidine.
Eigenschaften
IUPAC Name |
5-methoxy-N-(2-methoxyphenyl)-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-18-11-6-4-3-5-9(11)15-14(17)12-7-10(16)13(19-2)8-20-12/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQJHUBXUWWTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CO2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558654.png)

![5-methoxy-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4H-pyran-2-carboxamide](/img/structure/B6558671.png)








![5-methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-4H-pyran-4-one](/img/structure/B6558712.png)
![5-methoxy-2-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one](/img/structure/B6558719.png)
